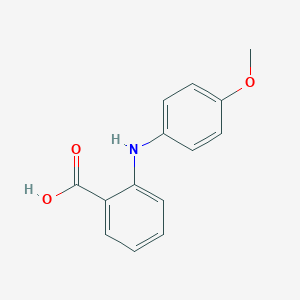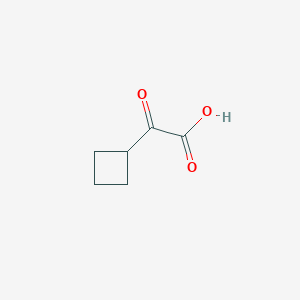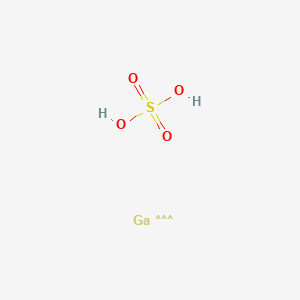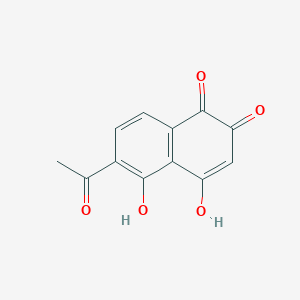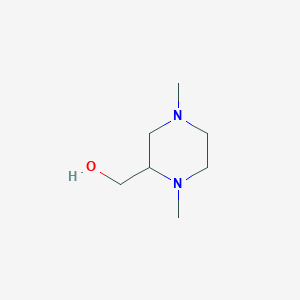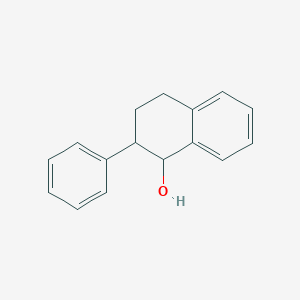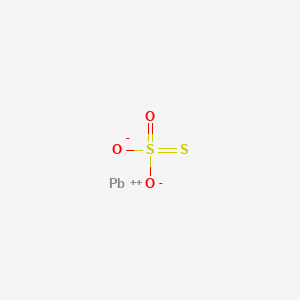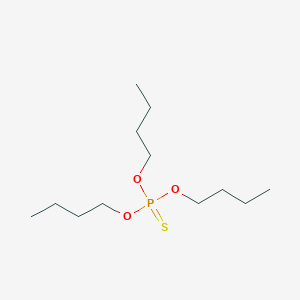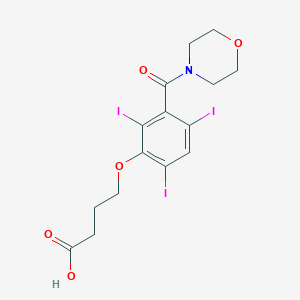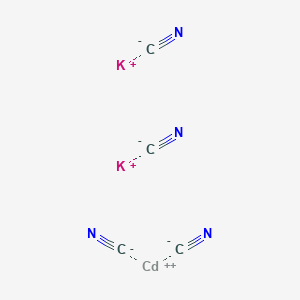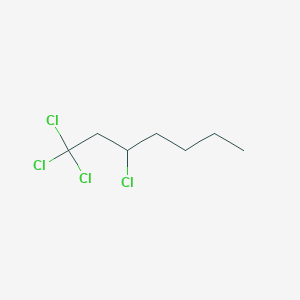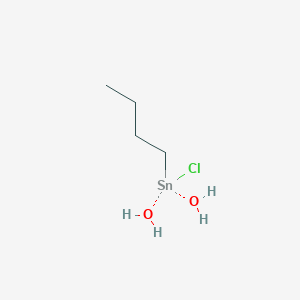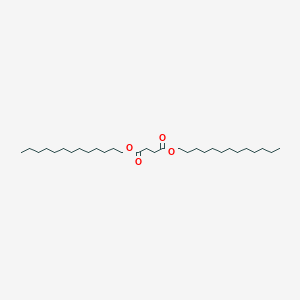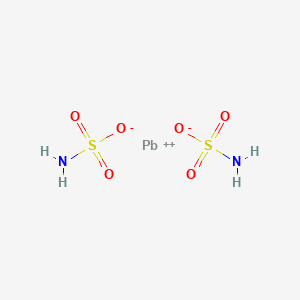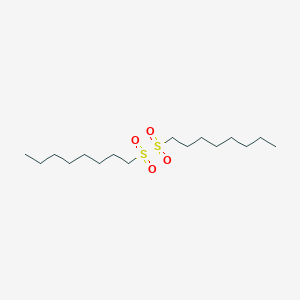
Disulfone, dioctyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfone, dioctyl, also known as DDO, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfone-based compound that is widely used in various biological studies due to its unique properties.
Mécanisme D'action
Disulfone, dioctyl exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. The exact mechanism of action of Disulfone, dioctyl is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfone group of Disulfone, dioctyl and the active site of the enzyme.
Effets Biochimiques Et Physiologiques
Disulfone, dioctyl has been shown to have various biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase activity, which may lead to increased levels of acetylcholine in the brain.
2. Inhibition of carbonic anhydrase activity, which may affect acid-base balance in the body.
3. Inhibition of xanthine oxidase activity, which may affect uric acid metabolism.
4. Modulation of lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Disulfone, dioctyl has several advantages and limitations for lab experiments. Some of the advantages include:
1. High stability and solubility in water and organic solvents.
2. Availability of pure and high-quality Disulfone, dioctyl.
3. Easy synthesis method.
Some of the limitations include:
1. Limited information on the toxicity of Disulfone, dioctyl.
2. Limited information on the pharmacokinetics of Disulfone, dioctyl.
3. Limited information on the long-term effects of Disulfone, dioctyl.
Orientations Futures
There are several future directions for research on Disulfone, dioctyl, including:
1. Investigation of the role of Disulfone, dioctyl in lipid metabolism.
2. Development of new synthetic methods for Disulfone, dioctyl and its derivatives.
3. Investigation of the toxicity and pharmacokinetics of Disulfone, dioctyl.
4. Investigation of the potential therapeutic applications of Disulfone, dioctyl and its derivatives in various diseases.
Conclusion:
In conclusion, Disulfone, dioctyl is a sulfone-based compound that has gained significant attention in the field of scientific research. It has been widely used in various scientific research applications, and its unique properties make it a valuable tool for investigating the role of sulfones in biological systems. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of Disulfone, dioctyl and its derivatives.
Méthodes De Synthèse
Disulfone, dioctyl is synthesized by the reaction of octyl mercaptan and sulfur dioxide in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the resulting product is purified through a series of distillation and recrystallization processes.
Applications De Recherche Scientifique
Disulfone, dioctyl has been widely used in various scientific research applications, including but not limited to:
1. As a reagent in the synthesis of sulfones and sulfoxides.
2. As a starting material for the synthesis of other biologically active compounds.
3. As a tool for investigating the role of sulfones in biological systems.
4. As an inhibitor of enzymes involved in various metabolic pathways.
Propriétés
Numéro CAS |
13603-70-8 |
|---|---|
Nom du produit |
Disulfone, dioctyl |
Formule moléculaire |
C16H34O4S2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1-octylsulfonylsulfonyloctane |
InChI |
InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
KKEJKYBURSQHHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Autres numéros CAS |
13603-70-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



